3-Chloro-2-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

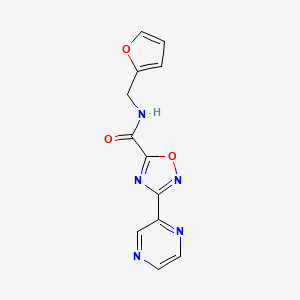

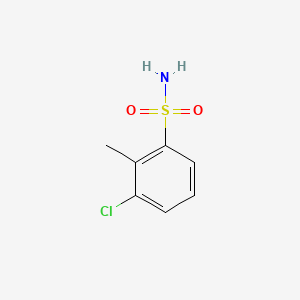

3-Chloro-2-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 . It is also known by the synonyms 2-Chloro-6-sulphamoyltoluene and 2-(Aminosulphonyl)-6-chlorotoluene .

Molecular Structure Analysis

The molecular structure of 3-Chloro-2-methylbenzenesulfonamide consists of a benzene ring substituted with a chlorine atom, a methyl group, and a sulfonamide group .Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-2-methylbenzenesulfonamide are not available, sulfonamides are known to participate in various chemical reactions. For instance, they can undergo Rhodium (II)-catalyzed branch-selective C–H alkylation with vinylsilanes .Physical And Chemical Properties Analysis

3-Chloro-2-methylbenzenesulfonamide is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

a. Carbonic Anhydrase Inhibitors: This compound exhibits inhibitory activity against carbonic anhydrase enzymes. Carbonic anhydrases play a crucial role in maintaining acid-base balance and are potential drug targets for conditions like glaucoma, epilepsy, and cancer. Researchers investigate derivatives of 3-Chloro-2-methylbenzenesulfonamide as carbonic anhydrase inhibitors .

b. Antibacterial Agents: The sulfonamide functional group is well-known for its antibacterial properties. Scientists explore derivatives of 3-Chloro-2-methylbenzenesulfonamide as potential antibiotics. These compounds may inhibit bacterial enzymes involved in folate biosynthesis, disrupting bacterial growth .

Conclusion

Mecanismo De Acción

Target of Action

The primary target of 3-Chloro-2-methylbenzenesulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

3-Chloro-2-methylbenzenesulfonamide: acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, it inhibits the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis by 3-Chloro-2-methylbenzenesulfonamide affects the biochemical pathway of nucleotide synthesis. Folic acid is a precursor to tetrahydrofolate, a coenzyme that is necessary for the synthesis of purines and pyrimidines, the building blocks of DNA . By inhibiting folic acid synthesis, 3-Chloro-2-methylbenzenesulfonamide disrupts DNA synthesis and cell division .

Pharmacokinetics

The pharmacokinetics of 3-Chloro-2-methylbenzenesulfonamide Like other sulfonamides, it is likely to be well-absorbed orally and widely distributed in the body . It may undergo hepatic metabolism and renal excretion . The ADME properties of 3-Chloro-2-methylbenzenesulfonamide and their impact on its bioavailability need further investigation.

Result of Action

The result of the action of 3-Chloro-2-methylbenzenesulfonamide is the inhibition of bacterial growth. By disrupting the synthesis of folic acid and, consequently, nucleotides, it prevents bacteria from replicating their DNA and dividing . This leads to a bacteriostatic effect, where the growth of bacteria is halted .

Action Environment

The action, efficacy, and stability of 3-Chloro-2-methylbenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIDHTQDDZCASD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2682872.png)

![6-Phenyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2682873.png)

![1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2682879.png)

![2-(4-Chlorophenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2682882.png)

![Methyl 2-(aminomethyl)spiro[2.3]hexane-2-carboxylate](/img/structure/B2682885.png)

![6-Oxa-1-azaspiro[3.4]octan-2-one](/img/structure/B2682887.png)

![[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2682891.png)

![8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2682892.png)